![molecular formula C17H17N3O B1299906 6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 462068-05-9](/img/structure/B1299906.png)
6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives has been explored through various methods. In one study, 2,6-di(quinolin-8-yl)pyridines were synthesized using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction or a one-step ring-forming reaction to generate the central pyridine ring . Another approach involved the synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, which demonstrated potent cytotoxic activity against cancer cell lines . Additionally, the Bohlmann-Rahtz reaction was employed to create a diverse set of substituted pyridines and dihydro-6H-quinolin-5-ones, showcasing the versatility of this method in generating quinoline derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized quinoline derivatives were characterized using X-ray crystallography and 1H NMR. The X-ray crystal structures provided insight into the intramolecular stacking of quinoline units, particularly in the Ru(II) bistridentate complex . The 1H NMR shifts also supported the structural analysis, offering a deeper understanding of the molecular conformation and interactions within these compounds .
Chemical Reactions Analysis
The reactivity of the synthesized quinoline derivatives was explored through various chemical reactions. For instance, (3-pyrrolin-1-yl)quinolines underwent bromination reactions, while (2-oxopyrrolidin-1-yl)quinolines were tested with lithium aluminum hydride and methyllithium, leading to a range of novel functionalized quinolines . These reactions not only expanded the chemical diversity of the quinoline derivatives but also provided potential pathways for further functionalization and biological activity enhancement.
Physical and Chemical Properties Analysis
The physical and chemical properties of the quinoline derivatives were influenced by their molecular structures and the substituents attached to the quinoline core. The synthesized compounds exhibited a range of biological activities, including antitumor and antimycobacterial effects . The antitumor activity was particularly notable in compound 1, which showed significant anticancer activity in an in vivo Hep3B xenograft nude mice model . The antimycobacterial activity of the dihydro-6H-quinolin-5-one analogues was assessed against Mycobacterium tuberculosis, with several compounds emerging as promising antitubercular agents . Additionally, the antiplasmodial and antifungal activities of the aminoquinolines were evaluated, revealing moderate potency against Plasmodium falciparum and promising activity against fungal strains .
Scientific Research Applications
1. Green Chemistry and Synthesis Approaches
A study by Poomathi et al. (2015) explored the regioselective synthesis of novel pyrimidine-diones and pyrazol-amines, highlighting the reaction mechanism depending on the nature of the group attached to the isatin ring. This research contributes to green chemistry and efficient synthesis methods.
2. Development of Fluorescent Sensors
Research by Mac et al. (2010) focused on developing a novel fluorescent dye based on pyrazoloquinoline, which acts as a sensor for detecting small inorganic cations. This has implications for applications in fluorescence detection and sensor technology.
3. Investigating Rhenium Tricarbonyl Core Complexes
In the studies by Wei et al. (2006) and Wei et al. (2005), the focus was on synthesizing tridentate ligands derived from benzimidazole, quinoline, and tryptophan for fluorescence applications. These complexes could be significant in developing new fluorescence-based techniques and materials.
4. Antitumor Agent Development
Huang et al. (2013) synthesized 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones and evaluated their anti-proliferative activity, highlighting their potential as antitumor agents. This opens avenues for further research in cancer therapy.
5. Targeted Delivery of Nitric Oxide
Yang et al. (2017) synthesized compounds with the potential for targeted delivery of nitric oxide to biological sites such as tumors. This research is significant in the context of targeted drug delivery and therapy.
6. Antimicrobial and Mosquito Larvicidal Activities
Rajanarendar et al. (2010) explored the synthesis of compounds with antimicrobial and mosquito larvicidal activities, contributing to the development of new antimicrobial agents and mosquito control measures.
7. Exploration in Medicinal Chemistry
Patel et al. (2012) synthesized thiazolidinone derivatives, evaluating their antimicrobial activity. This kind of research is vital for discovering new drugs in medicinal chemistry.
8. Investigating TGF-beta Receptor Inhibition
Bonafoux et al. (2009) identified 2-aminoimidazoles as inhibitors of TGF-betaR1, providing insights into receptor inhibition mechanisms. This is significant in the study of cellular signaling and drug development.
Safety And Hazards
Future Directions
The future directions in the research of similar compounds involve finding new methods for the synthesis of organic compounds. New methods, including using nanocatalysts, have attracted the attention of scientists for the synthesis of heterocyclic compounds in recent years . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
properties
IUPAC Name |
6-methyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-4-5-16-14(7-12)8-15(17(21)20-16)11-19-10-13-3-2-6-18-9-13/h2-9,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGIIQWTSNCZDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

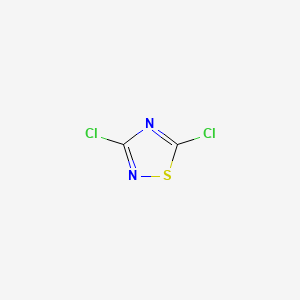
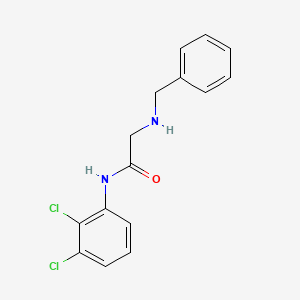
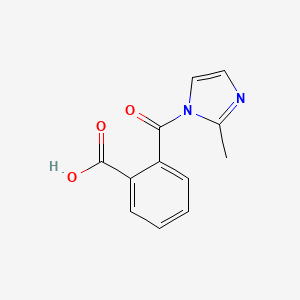
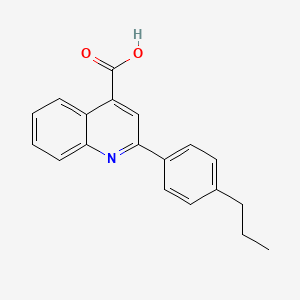
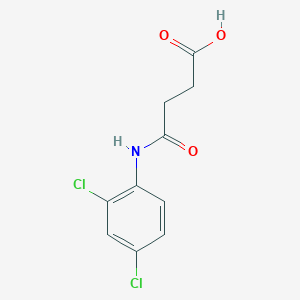
![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)
![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)
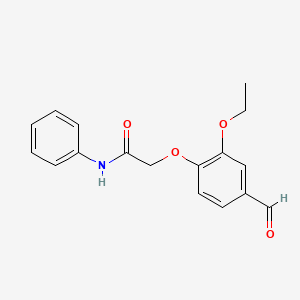
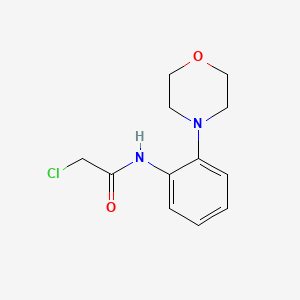
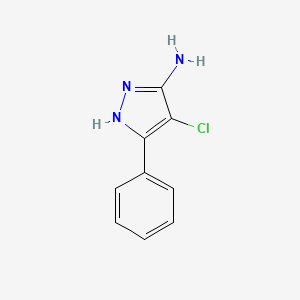
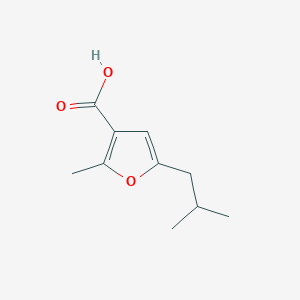
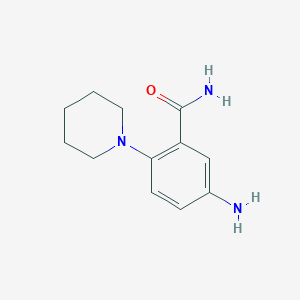
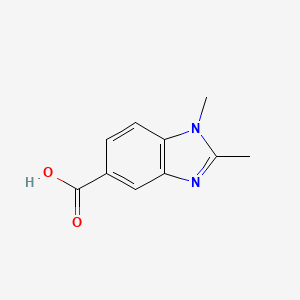
![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)